IKK2 Enzyme Inhibition Potency Comparison Against 6‑Des‑Methoxy and N‑Phenyl Analogs
In a recombinant IKK2 enzyme assay (ADP‑Glo format, 10 µM ATP), the 6‑methoxy‑N‑cyclohexyl‑pyrazole compound (Example 42 in the patent series) exhibited an IC₅₀ of 0.032 µM, whereas the direct 6‑des‑methoxy analog (6‑H) showed an IC₅₀ of 0.41 µM and the N‑phenyl analog (replacing the cyclohexyl‑pyrazole with a phenyl ring) displayed an IC₅₀ of 0.78 µM [1].
| Evidence Dimension | IKK2 enzyme inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.032 µM |
| Comparator Or Baseline | 6‑des‑methoxy analog IC₅₀ = 0.41 µM; N‑phenyl analog IC₅₀ = 0.78 µM |
| Quantified Difference | 12.8‑fold more potent than 6‑des‑methoxy analog; 24.4‑fold more potent than N‑phenyl analog |
| Conditions | Recombinant human IKK2, 10 µM ATP, ADP‑Glo detection |
Why This Matters
A >10‑fold potency advantage directly translates to lower compound requirement in cellular assays and reduced risk of off‑target effects at equivalent target coverage, making this compound a more efficient tool for probing IKK2‑dependent pathways.
- [1] GlaxoSmithKline Intellectual Property Development Ltd. Indole carboxamides as IKK2 inhibitors. EP 1948187 A2, Example 42 and SAR Table 1. View Source
